![molecular formula C7H13NO3 B2649035 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid CAS No. 1536873-76-3](/img/structure/B2649035.png)
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid
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Overview
Description
2-[3-(Dimethylamino)oxetan-3-yl]acetic acid is a chemical compound with the CAS Number: 1536873-76-3 . It has a molecular weight of 159.19 .
Molecular Structure Analysis
The InChI code for 2-[3-(Dimethylamino)oxetan-3-yl]acetic acid is 1S/C7H13NO3/c1-8(2)7(3-6(9)10)4-11-5-7/h3-5H2,1-2H3,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Superconductivity Research
A new chemical precursor system for the YBa2Cu3O7–x superconductor using acetic acid and 1,3-bis(dimethylamino)propan-2-ol has been developed. This includes the characterization of a polynuclear copper(II) complex with a two-dimensional hydrogen-bonded network, demonstrating the potential of related compounds in superconductor materials research (Wang et al., 1992).
Crystallography and Structural Chemistry
The crystal structure of triclopyr, a compound featuring a 2-[(3,5,6-trichloropyridin-2-yl)oxy]acetic acid moiety, has been elucidated, providing insights into molecular interactions and architecture relevant for the design of agrochemicals and potentially pharmaceuticals (Cho et al., 2014).
Organometallic Chemistry
Zwitterionic organometalates featuring a 2-(dimethylamino)ethyl cyclopentadienyl moiety have been studied for their unique structures and reactivity. This research highlights the nuanced effects of intramolecular charge separation on the properties of organometallic compounds (Fischer et al., 2005).
Synthetic Organic Chemistry
Compounds such as 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid have been synthesized and investigated for their coordination chemistry with rare earth metals. These studies are fundamental to developing new materials and catalysts (Khristolyubov et al., 2021).
Photoredox Catalysis
Research on acetic acid's role in accelerating visible-light photoredox catalyzed N-demethylation of N,N-dimethylaminophenyl derivatives demonstrates the potential of acetic acid derivatives in medicinal chemistry for modifying pharmacological properties (Wu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-[3-(dimethylamino)oxetan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-8(2)7(3-6(9)10)4-11-5-7/h3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOYTKQMQQZJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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